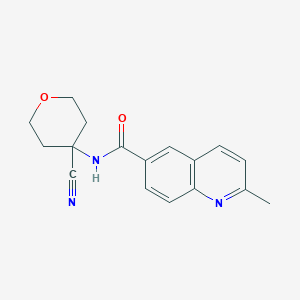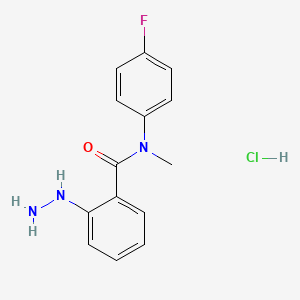
N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Fluorophenylhydrazine hydrochloride . This compound is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .
Synthesis Analysis
While specific synthesis methods for “N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride” were not found, methods for the synthesis of piperazine derivatives, which may be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylhydrazine hydrochloride, a related compound, is given by the formula C6H8ClFN2 .Aplicaciones Científicas De Investigación
Corrosion Inhibition and Biocidal Action
- Fluorophenyl‑2,2′‑bichalcophenes, including derivatives like N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These compounds show significant corrosion protection, with high inhibition efficiency, and are classified as mixed-type inhibitors. Additionally, they demonstrate biocidal action against bacteria responsible for microbial influenced corrosion (MIC), offering economic and environmental benefits (Abousalem, Ismail, & Fouda, 2019).
Antimicrobial Applications
- Synthesized derivatives bearing a fluorine atom, similar to N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride, have shown promising antimicrobial properties. These compounds, when tested against various bacterial and fungal strains, exhibited significant antimicrobial activity, highlighting the importance of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Catalysis in Organic Reactions
- N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride and similar compounds have been involved in catalytic processes. For instance, in iron-catalyzed, fluoroamide-directed C-H fluorination, these compounds undergo chemoselective fluorine transfer, highlighting their utility in organic synthesis and reaction mechanisms (Groendyke, AbuSalim, & Cook, 2016).
Chemical Synthesis and Characterization
- The compound and its derivatives have been used in the synthesis of new chemical entities with potential applications in various fields. For example, new pyrazole derivatives were synthesized and characterized, with computational evaluations suggesting potential pharmaceutical applications (Thomas et al., 2018).
Development of Biosensors
- In the field of biosensors, derivatives of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride have been used to develop sensitive detection systems. A study involving FePt/CNTs nanocomposite modified with a related compound demonstrated potent electron mediating behavior for the electrocatalytic determination of certain analytes, indicating its application in sensitive and selective biosensing technologies (Karimi-Maleh et al., 2014).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSIBAESYNLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

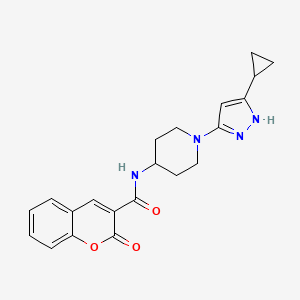
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2599249.png)
![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2599253.png)
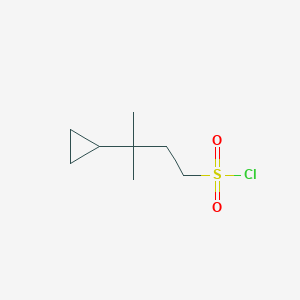
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2599255.png)
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2599256.png)
![2,2-Difluorospiro[2.4]heptane-6-carboxylic acid](/img/structure/B2599257.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
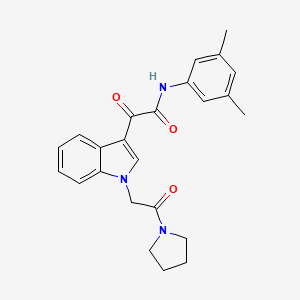
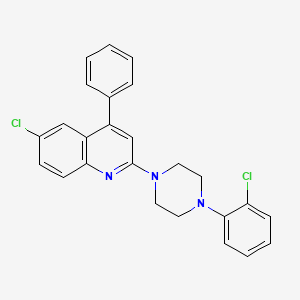
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2599265.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)
